CTOP

Overview

Description

CTOP is a chemotherapy regimen primarily used in the treatment of non-Hodgkin’s lymphoma (NHL). It consists of Cyclophosphamide (C), Pirarubicin (Tetrahydropyranyl Adriamycin, THP), Vincristine (O), and Prednisone (P). This regimen is structurally similar to the widely used CHOP (Cyclophosphamide, Doxorubicin, Vincristine, Prednisone) but replaces doxorubicin (ADM) with THP, a semi-synthetic anthracycline derivative. THP reduces cardiotoxicity while maintaining efficacy, making this compound a preferred option for patients with cardiac comorbidities .

Preparation Methods

CTOP can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis of this compound includes the formation of a disulfide bridge between cysteine and penicillamine residues. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

CTOP undergoes various chemical reactions, including:

Oxidation: The formation of disulfide bridges between cysteine and penicillamine residues is an oxidation reaction.

Reduction: Disulfide bridges can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

Substitution: The peptide can undergo substitution reactions at specific amino acid residues to modify its properties.

Common reagents used in these reactions include iodine for oxidation and DTT for reduction. The major products formed are the oxidized or reduced forms of this compound .

Scientific Research Applications

Solid-Phase Synthesis

Recent advancements in solid-phase synthesis techniques have facilitated the production of modified forms of CTOP, such as OL-CTOP, which incorporates two disulfide bonds to enhance stability and bioavailability. This modification aims to improve intranasal delivery methods that bypass the BBB and target the central nervous system (CNS) directly .

Pharmacological Applications

This compound's primary application lies in its role as an MOR antagonist, which has several therapeutic implications:

Opioid Overdose Treatment

This compound's ability to antagonize the effects of potent opioids like morphine makes it a candidate for reversing opioid-induced respiratory depression—a critical aspect of treating overdose cases. In vivo studies have demonstrated that OL-CTOP administered intranasally can effectively block morphine's analgesic effects while preventing respiratory depression .

Pain Management

Given its antagonistic properties at MOR, this compound may serve as a valuable tool in managing pain without the adverse effects associated with traditional opioids. Its selective action could help mitigate the risk of addiction while providing effective pain relief .

Case Studies and Research Findings

Several studies have explored the applications of this compound in various contexts:

Mechanism of Action

CTOP exerts its effects by binding to the μ-opioid receptor, a G-protein-coupled receptor (GPCR). Upon binding, this compound prevents the activation of the receptor by endogenous opioids like endorphins and exogenous opioids like morphine. This inhibition blocks the downstream signaling pathways, leading to reduced analgesic effects and other physiological responses associated with μ-opioid receptor activation .

Comparison with Similar Compounds

Comparison with Similar Compounds/Regimens

CTOP vs. CHOP

Efficacy :

- In a meta-analysis of 15 RCTs (1,659 patients), this compound demonstrated a higher overall response rate (OR = 1.07, 95% CI: 1.02–1.12) compared to CHOP. This was attributed to THP’s enhanced intracellular retention and DNA-binding capacity .

- CHOP: 71.4%) for aggressive NHL. However, this compound achieved superior CR rates in T-cell NHL (71.1% vs. 58.8%) .

Survival :

- No significant difference in 3-year overall survival (OS) was observed (this compound: 58.1% vs. CHOP: 55.1%) .

This compound vs. CTVP

CTVP replaces vincristine (O) with vindesine (VDS) to mitigate neurotoxicity.

- Efficacy : CTVP and this compound showed comparable response rates (73.13% vs. 72.32%), but CTVP had superior 5-year OS (43.2% vs. 22.3%) in a trial of 280 patients .

- Safety : CTVP reduced peripheral neuropathy incidence (14.81% vs. 31.36%) due to VDS’s lower neurotoxicity .

This compound vs. CEOP

CEOP substitutes THP with epirubicin (EPI), another anthracycline.

- Efficacy: No significant difference in CR rates (this compound: 46.1% vs. CEOP: 44.5%) or total response rates (85.9% vs. 82.7%) .

- Safety : this compound caused less severe alopecia (31.3% vs. 62.7%) .

This compound vs. R-CTOP (this compound + Rituximab)

The addition of rituximab (R), a CD20 monoclonal antibody, enhances efficacy in B-cell NHL:

- Efficacy : R-CTOP improved CR rates (55.6% vs. 38.9%) and 2-year OS (71.3% vs. 41.2%) in diffuse large B-cell lymphoma (DLBCL) .

- Safety: No significant difference in hematologic or gastrointestinal toxicity between R-CTOP and this compound alone .

Mechanistic Insights

- THP vs. ADM : THP’s tetrahydropyranyl group enhances lipophilicity, improving tumor penetration and reducing reactive oxygen species (ROS)-mediated cardiotoxicity .

- Neurotoxicity : Vincristine in this compound induces microtubule disruption, contributing to peripheral neuropathy. Substitution with VDS (CTVP) mitigates this .

Biological Activity

4-Bromo-2,6-diaminopyridine (4-Br-2,6-DAP) is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article provides an overview of the compound's synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

4-Bromo-2,6-diaminopyridine is characterized by the following chemical formula: CHBrN. The presence of bromine and amino groups at specific positions on the pyridine ring significantly influences its biological properties.

Synthesis

The synthesis of 4-Br-2,6-DAP typically involves bromination of 2,6-diaminopyridine followed by purification processes. The compound can be synthesized through various methods, including:

- Bromination : Direct bromination of 2,6-diaminopyridine using bromine or N-bromosuccinimide (NBS).

- Recrystallization : To obtain high purity for biological testing.

Antiproliferative Activity

Research has demonstrated that 4-Br-2,6-DAP exhibits significant antiproliferative effects against various cancer cell lines. For instance:

- Cell Lines Tested :

- HEp-2 (human laryngeal carcinoma)

- NCI-H460 (non-small cell lung cancer)

- LN-229 (human glioblastoma)

The compound showed a dose-dependent inhibition of cell growth, with IC values ranging from 1.45 to 4.25 μM , indicating its potential as a therapeutic agent against cancer cells .

| Cell Line | IC (μM) |

|---|---|

| HEp-2 | 1.45 |

| NCI-H460 | 4.25 |

| LN-229 | 3.00 |

The mechanism of action appears to involve cell cycle arrest at the G2/M phase, suggesting that 4-Br-2,6-DAP may interfere with the mitotic process in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, 4-Br-2,6-DAP has been investigated for its antimicrobial effects. Studies indicate that compounds with similar structures often exhibit antibacterial and antifungal activities due to their ability to disrupt microbial cell functions.

- Tested Pathogens :

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

The compound's activity against these pathogens is attributed to its ability to penetrate microbial membranes and inhibit essential cellular processes .

Case Studies

- Anticancer Study : A recent study evaluated the effects of 4-Br-2,6-DAP on pancreatic adenocarcinoma cells (Capan-1). The findings indicated that at higher concentrations (100 µM), the compound significantly reduced cell viability while exhibiting minimal toxicity towards normal peripheral blood mononuclear cells (PBMC), highlighting its selectivity for cancer cells .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of pyridine derivatives, including 4-Br-2,6-DAP. The results demonstrated enhanced antibacterial activity against Gram-positive bacteria compared to Gram-negative strains, suggesting structural modifications could further optimize its efficacy .

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CTOP's mechanism of action?

- Methodological Answer : Use the PICOT framework to structure the question:

- P (Population/Problem): Define the biological system or model organism (e.g., in vitro cell lines, murine models).

- I (Intervention): Specify this compound's application (e.g., dosage, administration route).

- C (Comparison): Identify control groups or alternative compounds.

- O (Outcome): Measure biochemical or phenotypic effects (e.g., receptor binding affinity, gene expression changes).

- T (Time frame): Define experimental duration (e.g., acute vs. chronic exposure).

Example: "How does 50 µM this compound (I) affect G-protein-coupled receptor activity (O) in hippocampal neurons (P) compared to saline controls (C) over 24 hours (T)?" .

Q. What methodologies are effective for conducting a literature review on this compound's biochemical properties?

- Methodological Answer :

Keyword Strategy : Use Boolean operators (e.g., "this compound AND pharmacokinetics NOT industrial") to filter academic databases (PubMed, Scopus).

Gap Analysis : Map existing studies using tools like VOSviewer to identify under-researched areas (e.g., this compound's metabolic pathways).

Critical Appraisal : Assess study quality via Cochrane Risk of Bias Tool for preclinical research .

Q. How to design a reproducible experimental protocol for this compound synthesis and characterization?

- Methodological Answer :

- Synthesis : Follow IUPAC guidelines for chemical synthesis, documenting reaction conditions (temperature, catalysts) and purity thresholds.

- Characterization : Use HPLC-MS for purity analysis and NMR/X-ray crystallography for structural validation.

- Reporting : Adhere to the Beilstein Journal of Organic Chemistry standards for experimental reproducibility, including detailed supplementary data .

Advanced Research Questions

Q. How to resolve contradictions in this compound's reported efficacy across different experimental models?

- Methodological Answer :

- Meta-Analysis : Aggregate data from heterogeneous studies (e.g., in vitro vs. in vivo) using random-effects models to quantify variability.

- Sensitivity Analysis : Identify confounding variables (e.g., cell line specificity, solvent compatibility) via PRISMA guidelines.

- Validation : Replicate key experiments under standardized conditions (e.g., ISO 17025 lab protocols) .

Q. What strategies optimize multi-omics integration to study this compound's systemic effects?

- Methodological Answer :

- Data Layer Alignment : Combine transcriptomic (RNA-seq), proteomic (LC-MS), and metabolomic (NMR) datasets using pathway enrichment tools (e.g., KEGG, Reactome).

- Machine Learning : Apply LASSO regression or random forest algorithms to identify biomarkers linked to this compound exposure.

- Validation : Cross-reference findings with public databases (e.g., ChEMBL, PubChem) for mechanistic hypotheses .

Q. How to address ethical and methodological challenges in translational this compound research?

- Methodological Answer :

- Ethical Compliance : Align with Declaration of Helsinki for human-derived samples or ARRIVE guidelines for animal studies.

- Translational Design : Use phase 0 microdosing trials to assess this compound's pharmacokinetics before full-scale clinical trials.

- Risk Mitigation : Pre-register protocols on *ClinicalTrials.gov * or OSF to reduce bias .

Q. Methodological Considerations for Data Analysis

Q. What statistical approaches are recommended for analyzing contradictory data in this compound studies?

- Methodological Answer :

- Bayesian Hierarchical Modeling : Account for inter-study variability by pooling data across experiments.

- Effect Size Calculation : Use Cohen’s d or Hedges’ g to standardize outcomes for cross-model comparison.

- Robustness Checks : Apply Bonferroni correction for multiple hypothesis testing to reduce false positives .

Q. How to ensure rigor in validating this compound's target specificity?

- Methodological Answer :

- CRISPR-Cas9 Knockout Models : Validate target engagement by comparing this compound effects in wild-type vs. gene-edited systems.

- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (KD, kon/koff) to off-target proteins.

- Thermal Proteome Profiling (TPP) : Identify non-specific interactions at a proteome-wide scale .

Properties

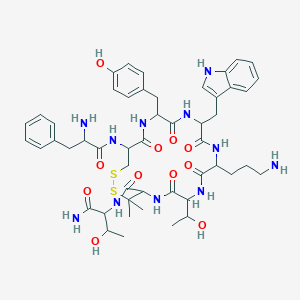

IUPAC Name |

N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-19-[(2-amino-3-phenylpropanoyl)amino]-10-(3-aminopropyl)-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H67N11O11S2/c1-26(62)39(42(53)65)59-49(72)41-50(3,4)74-73-25-38(58-43(66)33(52)21-28-11-6-5-7-12-28)47(70)56-36(22-29-16-18-31(64)19-17-29)45(68)57-37(23-30-24-54-34-14-9-8-13-32(30)34)46(69)55-35(15-10-20-51)44(67)60-40(27(2)63)48(71)61-41/h5-9,11-14,16-19,24,26-27,33,35-41,54,62-64H,10,15,20-23,25,51-52H2,1-4H3,(H2,53,65)(H,55,69)(H,56,70)(H,57,68)(H,58,66)(H,59,72)(H,60,67)(H,61,71) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZWWYAHWHHNCHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H67N11O11S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1062.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103429-31-8 | |

| Record name | Phenylalanyl-cyclo(cysteinyltyrosyl-tryptophyl-ornithyl-threonyl-penicillamine)threoninamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103429318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.